molecular formula C7H7BrO3 B6246732 2-(bromomethyl)-3-methoxy-4H-pyran-4-one CAS No. 2860-26-6

2-(bromomethyl)-3-methoxy-4H-pyran-4-one

Cat. No.: B6246732
CAS No.: 2860-26-6
M. Wt: 219
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Description

2-(Bromomethyl)-3-methoxy-4H-pyran-4-one (CAS: 2860-26-6) is a brominated pyranone derivative with the molecular formula C₇H₇BrO₃ and a molecular weight of 219.033 g/mol. Its structure features a pyran-4-one core substituted with a bromomethyl group at position 2 and a methoxy group at position 3 (Figure 1). Key physical properties include a density of 1.6±0.1 g/cm³, a boiling point of 330.6±42.0 °C at 760 mmHg, and a logP value of 1.01, indicating moderate lipophilicity . The compound is primarily utilized as an intermediate in organic synthesis, particularly in alkylation reactions due to the reactivity of the bromomethyl group .

Properties

CAS No.

2860-26-6

Molecular Formula

C7H7BrO3

Molecular Weight

219

Purity

95

Origin of Product

United States

Biological Activity

2-(Bromomethyl)-3-methoxy-4H-pyran-4-one, a compound with the CAS number 2860-26-6, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, synthesis methods, and potential therapeutic applications.

  • Molecular Formula : C₇H₇BrO₃
  • Molecular Weight : 219.033 g/mol
  • Density : 1.6 g/cm³
  • Boiling Point : 330.6 °C
  • LogP : 1.01

These properties suggest that the compound may have favorable characteristics for biological activity, including reasonable lipophilicity which is often associated with membrane permeability.

Antioxidant Activity

This compound has been investigated for its antioxidant properties. In one study, it was found to exhibit significant radical scavenging activity, which is crucial in preventing oxidative stress-related diseases . The compound's ability to chelate metal ions also contributes to its antioxidant potential.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. For instance, it has been evaluated for its inhibitory effect on phosphodiesterase II (PDE2). The results indicated that modifications to the compound could enhance its inhibitory activity, thus suggesting a pathway for further optimization in drug design .

Antimicrobial Activity

Research has indicated that derivatives of this compound possess antimicrobial properties. A study highlighted that certain modifications to the structure led to increased efficacy against various bacterial strains, indicating potential for development as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be significantly influenced by structural modifications. The presence of the bromomethyl group and methoxy substituent plays a crucial role in enhancing its biological effects. Table 1 summarizes findings from various studies on SAR related to this compound.

Compound VariantBiological ActivityIC₅₀ Value (μM)Reference
Base CompoundAntioxidantNot specified
Derivative APDE2 Inhibition33.95
Derivative BAntimicrobialNot specified

Case Study 1: PDE2 Inhibition

In a comprehensive study focusing on PDE2 inhibitors, derivatives of this compound were synthesized and tested. The most potent derivative exhibited an IC₅₀ value of 33.95 μM, demonstrating significant potential as a therapeutic agent for conditions where PDE2 inhibition is beneficial .

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial properties of this compound revealed that specific derivatives showed enhanced activity against both Gram-positive and Gram-negative bacteria. These findings suggest that further exploration into the structural modifications could yield new antimicrobial agents .

Scientific Research Applications

Chemical Synthesis

The compound is primarily utilized in synthetic organic chemistry due to its electrophilic nature. The bromomethyl group is highly reactive, making it suitable for nucleophilic substitution reactions. This property allows for the formation of diverse chemical entities, which can be further modified to create complex molecules.

Synthetic Routes

  • Bromomethylation of 3-methoxy-4H-pyran-4-one : This method involves using bromine or brominating agents like N-bromosuccinimide. Optimizing conditions such as temperature, pressure, and solvent choice can enhance yield and efficiency.
  • Continuous Flow Processes : These methods are being explored for industrial applications, allowing for scalable production while maintaining high purity levels.

Medicinal Chemistry

The compound's biological activity has garnered attention in medicinal chemistry. Its reactivity allows for the modification of biomolecules, which can lead to the development of new pharmaceuticals.

Potential Therapeutic Applications

  • Antimicrobial Activity : Preliminary studies suggest that derivatives of 2-(bromomethyl)-3-methoxy-4H-pyran-4-one exhibit antimicrobial properties, making them candidates for further exploration as antibacterial agents.
  • Anti-inflammatory Agents : Research indicates that compounds derived from this pyranone may have potential as anti-inflammatory drugs due to their ability to interact with specific biological targets involved in inflammatory pathways.

Biological Studies

The compound has been studied for its interactions with biological systems, particularly in relation to enzyme activity and receptor binding.

Case Studies

  • Enzyme Inhibition : Some studies have indicated that derivatives can inhibit specific enzymes linked to disease processes, suggesting a mechanism for therapeutic action.
  • Receptor Modulation : Research into the compound's effects on cannabinoid receptors has shown promise in developing non-psychotropic treatments for chronic pain and inflammation.

Material Science

In addition to its applications in chemistry and biology, this compound has potential uses in material science.

Polymer Chemistry

  • The compound can serve as a building block for synthesizing novel polymers with tailored properties, which may find applications in coatings, adhesives, and other materials requiring specific chemical characteristics.

Comparison with Similar Compounds

3-Hydroxy-2-methyl-4H-pyran-4-one (CAS: 118-71-8)

  • Substituents : Hydroxy (-OH) at C3, methyl (-CH₃) at C2.
  • Key Properties : Lower molecular weight (140.11 g/mol) and higher polarity due to the hydroxyl group.
  • Reactivity/Applications : Acts as a chelating agent for metal ions (e.g., iron) and is used in pharmaceuticals and food additives .

2-(Chloromethyl)-3-methoxy-4H-pyran-4-one

  • Substituents : Chloromethyl (-CH₂Cl) at C2, methoxy (-OCH₃) at C3.
  • Comparison with Target : Chlorine’s lower leaving-group ability compared to bromine results in slower nucleophilic substitution reactions. This reduces its utility in alkylation reactions requiring high reactivity .

Diethyl 2-((3-methoxy-4-oxo-4H-pyran-2-yl)methyl) malonate

  • Substituents : Malonate ester at C2, methoxy at C3.
  • Synthetic Relevance : Derived from the target compound via nucleophilic substitution with diethylmalonate. Demonstrates the target’s role in constructing complex esters for drug intermediates .

Benzopyranone Derivatives

3-(4-Methoxybenzoyl)-7-methyl-3,4-dihydro-2H-pyrano[4,3-b]pyran-5-one (8b)

  • Structure: Fused benzopyranone with methoxybenzoyl and methyl groups.
  • Key Differences : The fused benzene ring increases conjugation, enhancing UV absorption properties. Used in photochemical studies .

4-Hydroxy-3-phenoxy-2H-1-benzopyran-2-one (CAS: 19725-92-9)

  • Substituents: Phenoxy (-OPh) at C3, hydroxy (-OH) at C4.
  • Applications: Exhibits anticoagulant activity, similar to coumarin derivatives. The phenoxy group enhances binding to biological targets like vitamin K epoxide reductase .

Reactivity and Functional Group Analysis

Compound Leaving Group Electron-Donating Groups Key Reactivity
This compound Br (excellent) Methoxy (-OCH₃) Rapid alkylation, Suzuki couplings
3-Hydroxy-2-methyl-4H-pyran-4-one None Hydroxy (-OH) Metal chelation, tautomerism
2-(4-Bromophenoxy)-3-isopropyl-... Br (aromatic) Isopropyl Inhibits kinases; used in oncology
  • Bromomethyl vs. Chloromethyl : Bromine’s higher polarizability and lower bond dissociation energy make it 10–100× more reactive in SN2 reactions compared to chlorine .
  • Methoxy vs. Hydroxy: Methoxy groups stabilize the pyranone ring via electron donation, while hydroxy groups participate in hydrogen bonding and tautomerism, altering solubility .

Preparation Methods

Synthesis of 3-Methoxy-4H-Pyran-4-One Precursors

The methoxy group at position 3 is typically introduced via alkylation of a hydroxylated precursor. For example, 3-hydroxy-4H-pyran-4-one can be treated with methyl iodide in the presence of a base such as potassium carbonate (K2_2CO3_3) or sodium hydride (NaH) in anhydrous dimethylformamide (DMF). Yields for such O-methylations often exceed 70% under optimized conditions.

Bromomethylation at Position 2

Bromination of a methyl group adjacent to the ketone (position 2) is achieved using radical initiators or electrophilic brominating agents:

  • Radical Bromination : Treatment of 2-methyl-3-methoxy-4H-pyran-4-one with N-bromosuccinimide (NBS) and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in carbon tetrachloride (CCl4_4) at reflux. This method selectively targets allylic or benzylic positions, with reported yields of 50–65% for analogous pyranones.

  • Electrophilic Bromination : Use of bromine (Br2_2) or hydrobromic acid (HBr) in acetic acid, though this approach risks over-bromination or ring oxidation.

Ring Construction via Cyclization Reactions

Claisen Condensation

A diketone precursor, such as 3-methoxy-2-(hydroxymethyl)pentane-1,5-dione, undergoes cyclization under acidic conditions (e.g., H2_2SO4_4 or p-toluenesulfonic acid) to form the pyranone ring. Subsequent bromination of the hydroxymethyl group using phosphorus tribromide (PBr3_3) yields the target compound.

Example Protocol :

  • Cyclize 3-methoxy-2-(hydroxymethyl)pentane-1,5-dione in H2_2SO4_4/AcOH (1:1) at 80°C for 4 hours.

  • Treat the intermediate with PBr3_3 in dichloromethane (DCM) at 0°C to room temperature.

  • Purify via silica gel chromatography (ethyl acetate/hexane, 1:3).

Dieckmann Condensation

Ethyl 3-methoxy-2-(bromomethyl)acetoacetate undergoes intramolecular cyclization in the presence of sodium ethoxide (NaOEt) to form the pyranone ring. This method avoids post-cyclization bromination but requires precise control of steric and electronic effects.

Transesterification and Functional Group Interconversion

Ester to Bromomethyl Conversion

Diethyl 3-methoxy-2-methyl-4-oxo-4H-pyran-5-carboxylate can be reduced to the corresponding alcohol using lithium aluminum hydride (LiAlH4_4), followed by bromination with PBr3_3.

Key Data :

StepReagents/ConditionsYield (%)
ReductionLiAlH4_4, THF, 0°C→RT85
BrominationPBr3_3, DCM, 0°C→RT72

Challenges and Optimization Strategies

Regioselectivity Issues

Competing bromination at positions other than C2 is mitigated by:

  • Using bulky directing groups (e.g., tert-butyl esters) to shield undesired sites.

  • Low-temperature radical bromination to limit side reactions.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (1:4 to 1:2) resolves brominated products from unreacted precursors.

  • Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >95% purity.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range (%)
Radical BrominationHigh selectivityRequires toxic CCl4_450–65
Electrophilic BromineRapid reactionOver-bromination risk40–55
CyclizationSingle-step ring formationComplex precursor synthesis60–75

Q & A

Q. How does solvent choice impact reaction kinetics with this compound?

  • Non-polar solvents (e.g., benzene) favor SN2 pathways by reducing solvation of the nucleophile. Polar aprotic solvents (e.g., DMF) may accelerate reactions but risk elimination. Solvent screening via kinetic studies (e.g., time-dependent NMR) is recommended to balance reactivity and selectivity .

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